3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
Brand Name:
Vulcanchem
CAS No.:
303776-75-2
VCID:
VC21151769
InChI:
InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,18-19H,1H3/b16-14+
SMILES:
CN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C1=O
Molecular Formula:
C17H13N3O4S
Molecular Weight:
355.4 g/mol
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
CAS No.: 303776-75-2
Cat. No.: VC21151769
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303776-75-2 |
|---|---|
| Molecular Formula | C17H13N3O4S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | (3E)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-ylidene)-1-methylquinoline-2,4-dione |
| Standard InChI | InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,18-19H,1H3/b16-14+ |
| Standard InChI Key | MOSMPARBRZZIBS-JQIJEIRASA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2C(=O)/C(=C\3/NC4=CC=CC=C4S(=O)(=O)N3)/C1=O |
| SMILES | CN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C1=O |
| Canonical SMILES | CN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C1=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator